molecular formula C11H16BrN3O3 B3182832 H-Nva-pna hbr CAS No. 213271-08-0

H-Nva-pna hbr

Cat. No.: B3182832
CAS No.: 213271-08-0
M. Wt: 318.17 g/mol
InChI Key: QDHUIHIRFDFVBT-PPHPATTJSA-N
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Description

H-Norvaline-4-nitroanilide hydrobromide is a synthetic peptide substrate used in various biochemical assays. It is commonly employed in the study of enzymatic activity, particularly in the context of coagulation and fibrinolysis. This compound is known for its ability to react with specific enzymes, producing measurable changes that can be detected spectrophotometrically.

Mechanism of Action

Target of Action

H-Nva-pna hbr is a substrate for elastase, trypsin, and chymotrypsin . These enzymes play crucial roles in various biological processes, including digestion and immune response.

Mode of Action

As a substrate for elastase, trypsin, and chymotrypsin, it likely interacts with these enzymes, leading to its breakdown and the subsequent release of smaller peptide fragments .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of elastase, trypsin, and chymotrypsin. These enzymes are involved in the breakdown of proteins into smaller peptides, a process that is essential for digestion and other biological processes .

Pharmacokinetics

PNAs are known to be rapidly absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as a substrate for elastase, trypsin, and chymotrypsin. By interacting with these enzymes, this compound may influence protein digestion and other related processes .

Action Environment

The action of this compound, like other PNAs, can be influenced by various environmental factors. For instance, the stability of PNAs can be affected by temperature and pH . Additionally, the efficacy of this compound may be influenced by the presence of other compounds that can interact with elastase, trypsin, and chymotrypsin .

Biochemical Analysis

Biochemical Properties

H-Nva-pna hbr is a type of peptide nucleic acid (PNA), which are charge-neutral polyamide oligomers . They have extremely favorable thermal stability and high affinity to cell membranes when coupled with cationic cell-penetrating peptides . The study of the mechanical properties of short PNA molecules like this compound is rare both in experiments and theoretical calculations .

Cellular Effects

This compound, like other PNAs, can be designed to selectively silence gene expression, making it a promising tool for antimicrobial applications . The poor membrane permeability of PNAs remains the main limiting factor for its applications in cells . To overcome this obstacle, PNA conjugates with different molecules have been developed .

Molecular Mechanism

The molecular mechanism of this compound involves its high specificity and binding affinity to natural DNA or RNA, as well as resistance to enzymatic degradation . By forming a triplex with DNA or by strand invasion of a DNA duplex, this compound can block the activity of the RNA polymerase . In antisense strategies, this compound hybridizes with various kinds of RNA and hinders RNA processing, transport into the cytoplasm, or translation .

Temporal Effects in Laboratory Settings

Given the stability and resistance to enzymatic degradation of PNAs, it can be inferred that this compound may exhibit long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Given its ability to interact with DNA and RNA, it is likely that this compound plays a role in genetic regulation and could potentially interact with enzymes or cofactors involved in these processes .

Transport and Distribution

Given its high affinity to cell membranes, it is likely that this compound is transported and distributed within cells in a manner similar to other PNAs .

Subcellular Localization

Given its interactions with DNA and RNA, it is likely that this compound is localized in the nucleus where these molecules are abundant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Norvaline-4-nitroanilide hydrobromide typically involves the coupling of norvaline with 4-nitroaniline, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of H-Norvaline-4-nitroanilide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Norvaline-4-nitroanilide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Norvaline-4-nitroanilide hydrobromide is widely used in scientific research due to its versatility and specificity. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Norvaline-4-nitroanilide hydrobromide is unique due to its specific interaction with certain proteases, making it a valuable tool in the study of coagulation and fibrinolysis. Its nitro group allows for easy detection and quantification of enzymatic activity, which is not as straightforward with other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-N-(4-nitrophenyl)pentanamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.BrH/c1-2-3-10(12)11(15)13-8-4-6-9(7-5-8)14(16)17;/h4-7,10H,2-3,12H2,1H3,(H,13,15);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHUIHIRFDFVBT-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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